Cas no 946325-90-2 (2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide)

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide structure
946325-90-2 structure
Product name:2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide
CAS No:946325-90-2
MF:C21H21ClN4O3S
Molecular Weight:444.934442281723
CID:6043415
PubChem ID:26841622

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide
    • 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
    • 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide
    • 946325-90-2
    • AKOS004944996
    • F2096-0458
    • 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
    • インチ: 1S/C21H21ClN4O3S/c1-29-18-5-3-2-4-14(18)10-11-23-19(27)12-17-13-30-21(25-17)26-20(28)24-16-8-6-15(22)7-9-16/h2-9,13H,10-12H2,1H3,(H,23,27)(H2,24,25,26,28)
    • InChIKey: YFMUXYZDHZWOCH-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1OC)(=O)CC1=CSC(NC(=O)NC2=CC=C(Cl)C=C2)=N1

計算された属性

  • 精确分子量: 444.1022894g/mol
  • 同位素质量: 444.1022894g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 562
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 121Ų
  • XLogP3: 3.7

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2096-0458-15mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
946325-90-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2096-0458-10μmol
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
946325-90-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2096-0458-1mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
946325-90-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-0458-100mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
946325-90-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2096-0458-50mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
946325-90-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2096-0458-75mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
946325-90-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2096-0458-10mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
946325-90-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2096-0458-2μmol
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
946325-90-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-0458-5μmol
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
946325-90-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2096-0458-4mg
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
946325-90-2 90%+
4mg
$66.0 2023-05-16

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide 関連文献

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamideに関する追加情報

Introduction to 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide (CAS No. 946325-90-2) and Its Emerging Applications in Chemical Biology

The compound 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide, identified by its CAS number 946325-90-2, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential therapeutic applications and its role as a key intermediate in the synthesis of novel bioactive agents. The structural motif incorporates a thiazole core, a carbamoylamino substituent, and an N-(2-methoxyphenyl)ethylacetamide moiety, which collectively contribute to its unique pharmacological profile.

Recent studies have highlighted the importance of heterocyclic compounds, particularly those containing thiazole scaffolds, in drug discovery. Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the (4-chlorophenyl)carbamoylamino group in this compound introduces additional functionality that may modulate its interactions with biological targets. This structural feature has been explored in various pharmacophore models, suggesting that it could enhance binding affinity and selectivity in target proteins.

The N-2-(2-methoxyphenyl)ethylacetamide component further enriches the compound's pharmacological potential by introducing a lipophilic pocket that can interact with hydrophobic regions of biological targets. This moiety is often employed in medicinal chemistry to improve solubility and bioavailability, making it a valuable asset in the design of next-generation therapeutics. The combination of these structural elements positions CAS No. 946325-90-2 as a promising candidate for further investigation in both preclinical and clinical settings.

In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of this compound make it a candidate for such applications. For instance, the thiazole core and the carbamoylamino substituent may serve as recognition elements for specific PPIs, while the amide functionalities provide opportunities for further derivatization to optimize binding properties. Such modifications are crucial for enhancing drug-like characteristics and improving therapeutic efficacy.

Moreover, the incorporation of the 4-chlorophenyl group has been strategically designed to introduce electronic and steric effects that can fine-tune interactions with biological targets. Chlorophenyl derivatives are known for their ability to engage aromatic hydrophobic pockets in proteins, which is a common mechanism of action for many small-molecule drugs. By leveraging this property, researchers aim to develop compounds with enhanced potency and selectivity against specific disease targets.

Recent advances in computational chemistry have enabled more efficient screening of novel molecular entities like CAS No. 946325-90-2. Molecular docking studies have been conducted to evaluate its potential binding modes within various biological targets, including kinases and transcription factors. These simulations have provided valuable insights into how the compound's structure interacts with its intended targets at an atomic level. Such computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to prioritize promising candidates for experimental validation.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the thiazole ring through cyclization reactions, followed by functionalization with the carbamoylamino and N-(2-methoxyphenyl)ethylacetamide moieties. These synthetic strategies showcase the ability to construct complex molecular architectures with high precision, which is essential for developing novel bioactive agents.

In conclusion, CAS No. 946325-90-2, identified as 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-2-(2-methoxyphenyl)ethylacetamide, represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups positions it as a valuable tool for further exploration in chemical biology and drug discovery. As research continues to uncover new applications for this compound and similar molecular entities, it is likely that we will see increasingly sophisticated derivatives entering clinical development pipelines.

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